1-Amino-2-phenylcyclopropane-1-carboxylic acid hydrochloride
Description
Properties
IUPAC Name |
1-amino-2-phenylcyclopropane-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2.ClH/c11-10(9(12)13)6-8(10)7-4-2-1-3-5-7;/h1-5,8H,6,11H2,(H,12,13);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOEULYIOXHWXBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(C(=O)O)N)C2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
1-Amino-2-phenylcyclopropane-1-carboxylic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity and its role in various biochemical pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 1-amino-2-phenylcyclopropane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Comparison with Similar Cyclopropane Derivatives
Structural and Functional Analogues
Table 1: Key Structural and Functional Comparisons
Structural Modifications and Bioactivity
- The phenyl group in the target compound enhances steric bulk and aromatic interactions, likely improving receptor binding compared to ACC’s smaller structure .
- ACBC (cyclobutane analogue) demonstrates divergent applications due to its larger ring size, which may reduce ring strain and alter pharmacokinetics for tumor targeting .
Solubility and Stability
- The hydrochloride salt in the target compound improves aqueous solubility, critical for in vivo studies. Similar derivatives (e.g., carboxymethyl-substituted) also leverage ionic groups for enhanced bioavailability .
- Boc-protected derivatives prioritize synthetic stability over biological activity, serving as intermediates in multi-step syntheses .
Mechanistic Insights
- Ethylene Regulation : ACC derivatives without aromatic substituents are substrates for ACO, whereas phenyl-substituted analogues may act as competitive inhibitors, blocking ethylene synthesis .
Biological Activity
1-Amino-2-phenylcyclopropane-1-carboxylic acid hydrochloride (APC) is a cyclopropane derivative characterized by its unique structural features, including an amino group, a phenyl group, and a carboxylic acid functional group. This compound has garnered attention for its potential biological activity and therapeutic applications. Understanding its biological mechanisms, interactions, and therapeutic potential is crucial for advancing its applications in medicine and research.
- Molecular Formula : C10H12ClNO2
- Molecular Weight : 215.66 g/mol
- Solubility : The hydrochloride form enhances solubility in water, making it suitable for biological applications.
APC interacts with specific molecular targets, acting as a ligand that binds to receptors or enzymes. This interaction can modulate various biochemical pathways, leading to significant physiological effects. Notably, APC exhibits properties that suggest potential analgesic and anti-inflammatory activities due to its ability to interact with receptors in the central nervous system.
Analgesic and Anti-inflammatory Properties
Research indicates that APC may serve as an analgesic and anti-inflammatory agent. Its structural features allow it to interact with pain receptors, potentially providing a mechanism for pain relief. Studies have shown that compounds similar to APC can inhibit inflammatory pathways, suggesting that APC may have similar effects .
Interaction Studies
APC has been studied for its binding affinity to various biological targets. Techniques such as molecular docking and receptor-ligand interaction assays have been employed to elucidate its mechanism of action. These studies reveal that APC's binding affinity may be influenced by its stereochemistry and functional groups .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of APC, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 1-Aminocyclopropane-1-carboxylic acid | Lacks phenyl group | Different receptor interactions |
| 1-Phenylcyclopropane-1-carboxylic acid | Lacks amino group | Varying pharmacokinetic properties |
| 2-Amino-3-phenyloxazolidine | Oxazolidine ring | Exhibits antibiotic properties |
These comparisons highlight how slight modifications can lead to significant differences in biological activity and therapeutic applications.
Case Studies and Research Findings
Several studies have investigated the biological activity of APC:
- Analgesic Activity Study : A study demonstrated that APC significantly reduced pain responses in animal models when administered at specific dosages. The compound's effectiveness was compared with traditional analgesics, showing comparable results in pain relief.
- Anti-inflammatory Effects : In vitro studies indicated that APC inhibited the production of pro-inflammatory cytokines in macrophage cultures, suggesting its potential as an anti-inflammatory agent .
- Binding Affinity Analysis : Molecular docking studies revealed that APC has a high binding affinity for specific receptors involved in pain modulation, further supporting its potential therapeutic use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
